molecular formula C17H16N2O2 B5918079 N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No. B5918079
M. Wt: 280.32 g/mol
InChI Key: ZXEUGBUFRQITPK-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIA is a small molecule that has shown promising results in various preclinical studies, making it a potential drug candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of BIA is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cell growth and survival. BIA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell proliferation. Inhibition of HDACs by BIA leads to the activation of tumor suppressor genes and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIA has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in cancer cells. BIA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of BIA is its small size and ease of synthesis, which makes it a potential drug candidate for the treatment of various diseases. However, one of the limitations of BIA is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on BIA. One potential direction is to optimize the synthesis of BIA to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and pharmacodynamics of BIA in vivo to determine its efficacy and safety. Additionally, further research is needed to elucidate the mechanism of action of BIA and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of BIA is a multistep process that involves the reaction of 2-aminobenzyl alcohol with an acid chloride to form the corresponding benzyl ester. This ester is then subjected to a reduction reaction to form the benzyl alcohol, which is then reacted with an acid anhydride to form the final product, BIA.

Scientific Research Applications

BIA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, BIA has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(1-benzyl-2-oxo-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(20)18-16-14-9-5-6-10-15(14)19(17(16)21)11-13-7-3-2-4-8-13/h2-10,16H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEUGBUFRQITPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

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